molecular formula C29H39NO4 B1670185 Deethylindanomycin CAS No. 106803-22-9

Deethylindanomycin

Cat. No. B1670185
M. Wt: 465.6 g/mol
InChI Key: HSZFOQSMGNAIJM-HXLIROMVSA-N
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Description

Deethylindanomycin (also known as omomycin) is an unusual pyrrollic ionophore related to indanomycin. It has activity against Gram-positive bacteria and coccidia .


Synthesis Analysis

Deethylindanomycin and its related antibiotics were isolated from the cultured broth of marine Streptomyces antibioticus strain PTZ0016 . The structures of these compounds were characterized based on NMR, HR-ESI-MS, and CD evidences .


Molecular Structure Analysis

Deethylindanomycin contains a total of 76 bonds; 37 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic carboxylic acid, and 1 ketone .


Chemical Reactions Analysis

Deethylindanomycin and its related compounds showed in vitro activity against Staphylococcus aureus .


Physical And Chemical Properties Analysis

The molecular weight of Deethylindanomycin is 465.6 g/mol .

Scientific Research Applications

Antibiotic Production and Activity

16-Deethylindanomycin, a variant of Deethylindanomycin, is recognized for its antibiotic properties, particularly as a pyrrole-ether antibiotic. Produced by Streptomyces setonii, it shows activity against Gram-positive bacteria and coccidia (Larsen et al., 1988). Furthermore, multiple indanomycin-related antibiotics, including 16-deethylindanomycin, isolated from marine Streptomyces antibioticus, have been characterized and shown in vitro activity against Staphylococcus aureus (Lian & Zhang, 2013).

Potential Therapeutic Applications

Bacteriocins, which include substances like Deethylindanomycin, have traditionally been used as food preservatives. Their applications are broadening to human health, with potential as next-generation antibiotics, delivery systems, and even in cancer treatment (Chikindas et al., 2018). Additionally, reveromycin A, structurally similar to Deethylindanomycin, demonstrates potential as a therapeutic agent against osteolytic bone metastasis in lung cancer (Muguruma et al., 2005).

Impact on Bone and Kidney

Actinomycin D, a related antibiotic, has been studied for its impact on bone and kidney, particularly in relation to calcium mobilization, suggesting potential biomedical applications (Talmage et al., 1965).

Environmental and Aquatic Impact

Research on the environmental impact of antibiotics like Deethylindanomycin is significant. The presence of antibiotics in the aquatic environment, their toxicity, and their effects on non-target species are areas of ongoing research, highlighting the ecological implications of antibiotic use (Kovaláková et al., 2020)

properties

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFOQSMGNAIJM-IWHHVUORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346667
Record name 16-Deethylindanomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid

CAS RN

106803-22-9, 117615-33-5
Record name Omomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Deethylindanomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Deethylindanomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deethylindanomycin
Reactant of Route 2
Deethylindanomycin
Reactant of Route 3
Deethylindanomycin
Reactant of Route 4
Deethylindanomycin
Reactant of Route 5
Deethylindanomycin
Reactant of Route 6
Deethylindanomycin

Citations

For This Compound
25
Citations
SH LARSEN, LAVD BOECK, FP MERTZ… - The Journal of …, 1988 - jstage.jst.go.jp
Materials and Methods Taxonomic Methods The methods recommendedby the International Streptomyces Project (ISP) for the characterization of Streptomyces species3), and methods …
Number of citations: 24 www.jstage.jst.go.jp
XY Lian, Z Zhang - Natural Product Research, 2013 - Taylor & Francis
… -deethylindanomycin (2), iso-16-deethylindanomycin (3), 16-… of 4 was elucidated as 16-deethylindanomycin methyl ester. … 5 was determined as iso-16-deethylindanomycin methyl ester. …
Number of citations: 16 www.tandfonline.com
C Yang, R Qian, Y Xu, J Yi, Y Gu, X Liu… - Current Topics in …, 2019 - ingentaconnect.com
… The four compounds were all 16-deethylindanomycin antibiotics with small changes in the structures such that compound 2 shared an identical B, C, and D ring structure with …
Number of citations: 24 www.ingentaconnect.com
ZHU Yuqin, WU Jiequn, SUN Peng - 药学实践与服务, 2020 - yxsj.smmu.edu.cn
… 并从中分离得到了一种新的类似物,即16-deethylindanomycin(3) [3] ,该化合物对Streptococcus … -16-deethylindanomycin(4),16-deethylindanomycin 甲酯(5)和iso-16-deethylindanomycin 甲…
Number of citations: 0 yxsj.smmu.edu.cn
C Li, KE Roege, WL Kelly - ChemBioChem, 2009 - Wiley Online Library
More than meets the I: The biosynthetic gene cluster for indanomycin was identified from Streptomyces antibioticus NRRL 8167. The framework of the indanomycins includes a …
KE Roege, WL Kelly - Organic Letters, 2009 - ACS Publications
The pyrroloketoindane antibiotic indanomycin is produced by Streptomyces antibioticus NRRL 8167. These hybrid nonribosomal peptide-polyketide ionophore antibiotics are …
Number of citations: 22 pubs.acs.org
E Mevers, T Chouvenc, NY Su, J Clardy - Journal of chemical ecology, 2017 - Springer
… Several new analogs of dactinomycin, berninamycin, and 16-deethylindanomycin were … D, mycotrienin, and 16-deethylindanomycin) exhibited both antibacterial and antifungal activity …
Number of citations: 17 link.springer.com
C Wang, Y Lu, S Cao - Archives of pharmacal research, 2020 - Springer
… Iso-16-deethylindanomycin (110), 16-deethylindanomycin methyl ester (111) and iso-16-deethylindanomycin methyl ester (112) were isolated from a culture of S. antibioticus PTZ0016, …
Number of citations: 27 link.springer.com
LC Dias, GZ Melgar, LSA Jardim - Tetrahedron letters, 2005 - Elsevier
The bicyclo[4.3.0]nonane (C 11 –C 21 ) fragment of stawamycin has been prepared by a sequence involving 11 steps (10% overall yield) from methyl (R)-(−)-3-hydroxy-2-…
Number of citations: 32 www.sciencedirect.com
AA Glukhova, AA Karabanova, AV Yakushev… - Antibiotics, 2018 - mdpi.com
Because of the spread of drug resistance, it is necessary to look for new antibiotics that are effective against pathogenic microorganisms. The purpose of this study was to analyse the …
Number of citations: 15 www.mdpi.com

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